synthesis of ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate
synthesis of ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate
Technical Guide: Regioselective Synthesis of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate
Part 1: Executive Summary & Strategic Analysis
Objective: This guide details the synthesis of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (Target Molecule), a critical intermediate in the development of JAK inhibitors and other kinase-modulating therapeutics.
The Core Challenge: Regioselectivity The synthesis of N-substituted pyrazole-carboxylates is governed by the tautomeric equilibrium of the starting material, ethyl 1H-pyrazole-3-carboxylate (which exists in equilibrium with the 5-carboxylate form).
-
Thermodynamic Preference: Direct alkylation typically favors the 1,3-isomer (Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate) due to steric hindrance. The nitrogen at position 1 (distal to the ester) is more nucleophilic and less sterically crowded than the nitrogen adjacent to the ester group.
-
Target Requirement: The 1,5-isomer (Target) places the cyanomethyl group adjacent to the ester, creating a sterically congested "ortho-like" substitution pattern. This requires specific synthetic pressure or rigorous purification to isolate.
Strategic Routes:
-
Route A: Direct Alkylation (The Bench Standard): Accessible reagents, scalable, but yields a mixture of isomers (typically 4:1 favoring the unwanted 1,3-isomer) requiring chromatographic separation.
-
Route B: De Novo Cyclization (The Process Solution): Condensation of a 1,3-dicarbonyl equivalent with a substituted hydrazine. High regiocontrol but requires unstable hydrazine precursors.
Part 2: Route A – Direct Alkylation Protocol
This protocol focuses on the direct alkylation of ethyl 1H-pyrazole-3-carboxylate using chloroacetonitrile. This is the most common laboratory-scale method.
Mechanism & Logic
We utilize a base-mediated
-
Base: Cesium Carbonate (
) is preferred over Potassium Carbonate ( ). The larger Cesium cation ("Cesium Effect") increases the solubility of the pyrazolate anion in organic solvents and can sometimes alter the coordination sphere to slightly favor the more hindered N-alkylation, though the 1,3-isomer remains dominant. -
Solvent: DMF or Acetonitrile (Polar Aprotic) to maximize nucleophilicity.
Experimental Workflow
Reagents:
-
Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)
-
Chloroacetonitrile (1.2 eq)
-
Cesium Carbonate (
) (1.5 eq) or (2.0 eq) -
Potassium Iodide (KI) (0.1 eq - Catalyst)
-
Solvent: Anhydrous DMF (10 volumes)
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask under Nitrogen atmosphere, dissolve Ethyl 1H-pyrazole-3-carboxylate in anhydrous DMF. Add the base (
) in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation and formation of the pyrazolate anion. -
Alkylation: Cool the mixture to 0°C. Add Chloroacetonitrile dropwise to control the exotherm. Add catalytic KI to accelerate the reaction via the Finkelstein mechanism (generating the more reactive Iodoacetonitrile in situ).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). You will observe two spots:
-
Higher
: 1,3-isomer (Major)[3] -
Lower
: 1,5-isomer (Target, Minor)
-
-
Workup: Quench with water (30 volumes). Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine to remove DMF.[4] Dry over
and concentrate. -
Purification (Critical): The crude residue contains both isomers.
-
Flash Chromatography: Use a gradient of Hexane/Ethyl Acetate (0%
40%). The 1,3-isomer elutes first. The 1,5-isomer elutes second due to the dipole moment created by the adjacent electron-withdrawing groups (Ester and Cyanomethyl).
-
Data Visualization: Reaction Pathway
Caption: Divergent alkylation pathway showing the kinetic favorability of the 1,3-isomer vs the thermodynamic target 1,5-isomer.
Part 3: Characterization & Isomer Differentiation
Correctly identifying the 1,5-isomer is the most frequent point of failure. You cannot rely solely on MS (Mass Spectrometry) as both isomers have the exact same mass (
Differentiation Table:
| Feature | 1,3-Isomer (Unwanted) | 1,5-Isomer (Target) | Reasoning |
| TLC ( | Higher (Less Polar) | Lower (More Polar) | The 1,5-isomer has a larger net dipole moment due to adjacent EWGs. |
| H4 is slightly more deshielded in the 1,5-isomer. | |||
| Deshielding effect of the adjacent ester carbonyl in the 1,5-isomer. | |||
| NOESY / ROESY | NOE between | NOE between | Definitive Proof. In 1,5-isomer, the N-substituent is spatially close to the ester. |
Part 4: Route B – De Novo Cyclization (High Selectivity)
For industrial scale-up where chromatography is cost-prohibitive, the ring must be constructed with the substituent in place.
Concept: Reaction of a 1,3-dielectrophile with a substituted hydrazine.[2]
-
Precursor A: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or Ethyl 2,4-dioxovalerate derivatives).
-
Precursor B: Cyanomethylhydrazine (
).
The Challenge: Cyanomethylhydrazine is unstable and toxic. It is often generated in situ or used as a hydrochloride salt.
Protocol Summary:
-
Hydrazine Formation: React Chloroacetonitrile with excess Hydrazine Hydrate at low temperature (-10°C) to form Cyanomethylhydrazine. Isolate as HCl salt immediately to prevent decomposition.
-
Cyclization: Reflux Cyanomethylhydrazine HCl with Ethyl 2-(ethoxymethylene)-3-oxobutanoate in Ethanol.
-
Regiocontrol: The hydrazine
group (more nucleophilic) attacks the most electrophilic carbon of the enone (the ethoxymethylene carbon). This dictates the position of the nitrogen.-
Result: This route preferentially yields the 1,5-isomer because the
bearing the cyanomethyl group ends up adjacent to the ester carbonyl.
-
Data Visualization: Cyclization Logic
Caption: Cyclization route utilizing the specific nucleophilicity of substituted hydrazines to force 1,5-regiochemistry.
Part 5: Safety & Handling (E-E-A-T)
-
Chloroacetonitrile: Highly toxic and a lachrymator. It can metabolize to cyanide in vivo. Strict Requirement: Handle only in a functioning fume hood. Keep Sodium Thiosulfate and a Cyanide Antidote Kit available in the lab.
-
Pyrazoles: Many pyrazole derivatives are biologically active.[3][5][6] Treat all intermediates as potential kinase inhibitors (potent biological effects).
-
Waste Disposal: Aqueous waste from the alkylation contains cyanide residues. It must be treated with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal, pH adjusted to >10.
References
-
Vertex Pharmaceuticals. (2014). Synthesis of 1-methyl-3-ethyl-5-pyrazolecarboxylate. CN103508959A.[1] Google Patents. Link
-
Frizzo, C. P., et al. (2022).[5][7] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 7(30), 26602–26615. Link
-
Nagaraja, G. K., et al. (2016).[5] Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1). Link
-
Menozzi, G., et al. (1987). Synthesis and pharmacological activity of 1H-pyrazole-5-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 24(6), 1669–1675. Link
-
Global Safety Management. (2023). Chloroacetonitrile Safety Data Sheet. PubChem. Link
Sources
- 1. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
